molecular formula C21H27FN2O3 B2448914 1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one CAS No. 2361822-55-9

1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2448914
CAS No.: 2361822-55-9
M. Wt: 374.456
InChI Key: SGSIVMOGKRNTNY-UHFFFAOYSA-N
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Description

1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine backbone, which is a common structural motif in many pharmacologically active molecules. The presence of a fluorophenyl group and a hydroxypiperidine moiety suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and subsequent functionalization to achieve the final structure. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via nucleophilic substitution or electrophilic aromatic substitution.

    Step 3: Functionalization of the piperidine ring to introduce the hydroxyl and carbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the piperidine backbone may facilitate its interaction with biological membranes. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.

    Fentanyl: An opioid analgesic with a piperidine backbone, used for pain management.

    Methylphenidate: A stimulant used in the management of Attention Deficit Hyperactivity Disorder (ADHD), with a piperidine structure.

Uniqueness

1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and structural features. The presence of both a fluorophenyl group and a hydroxypiperidine moiety may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-[4-[(2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-2-19(25)23-11-7-16(8-12-23)20(26)24-13-9-21(27,10-14-24)15-17-5-3-4-6-18(17)22/h2-6,16,27H,1,7-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSIVMOGKRNTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)(CC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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